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Compound of Interest

Compound Name: MI-773

Cat. No.: B15573625 Get Quote

Application Notes and Protocols for MI-773
Introduction

MI-773 (also known as SAR405838) is a potent and selective small-molecule inhibitor of the

Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By binding to MDM2, MI-
773 prevents the degradation of the p53 tumor suppressor protein, leading to the restoration of

p53's transcriptional activity.[3] This subsequently induces cell cycle arrest, apoptosis, and

senescence in cancer cells with wild-type p53, making MI-773 a promising therapeutic agent

for various malignancies.[4][5] These application notes provide detailed information on the

solubility, preparation, and experimental use of MI-773 for preclinical research.
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Property Value

Synonyms
SAR405838, p53-MDM2 interaction inhibitor MI-

773

Molecular Formula C₂₉H₃₄Cl₂FN₃O₃[5]

Molecular Weight 562.50 g/mol [6]

Target MDM2-p53 Interaction[6]

Mechanism of Action
Binds to MDM2, preventing p53 ubiquitination

and degradation.[3]

Binding Affinity (Kd) 8.2 nM for MDM2[1]

MI-773 Solubility and Solution Preparation
Solubility Data
Proper dissolution of MI-773 is critical for accurate and reproducible experimental results. The

solubility in common laboratory solvents is summarized below.

Solvent Solubility Notes

DMSO ≥ 53 mg/mL (94.22 mM)[6]

Dimethyl sulfoxide (DMSO) is

the recommended solvent for

preparing high-concentration

stock solutions.[7] Use newly

opened DMSO for the best

results.[1]

In Vivo Formulation 1 ≥ 2.5 mg/mL (4.44 mM)[1]
10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline.[1]

In Vivo Formulation 2 ≥ 2.5 mg/mL (4.44 mM)[1]
10% DMSO, 90% (20% SBE-

β-CD in Saline).[1]

In Vivo Formulation 3 ≥ 2.5 mg/mL (4.44 mM)[1] 10% DMSO, 90% Corn Oil.[1]
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Note: "≥" indicates that the saturation point was not reached at this concentration.[1] If

precipitation occurs during preparation, gentle heating and/or sonication can be used to aid

dissolution.[1]

Protocol 1: Preparation of MI-773 Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO for in

vitro use.

Materials:

MI-773 powder

Anhydrous, high-purity DMSO[1]

Sterile microcentrifuge tubes or vials

Procedure:

Equilibrate the MI-773 vial to room temperature before opening.

Based on the desired final concentration, calculate the required volume of DMSO. The table

below provides quick calculations for common concentrations.

Add the calculated volume of DMSO to the vial containing the MI-773 powder.

Vortex thoroughly until the powder is completely dissolved.

Stock Solution Molarity Calculator:

Mass of MI-773
Volume of DMSO
for 1 mM

Volume of DMSO
for 5 mM

Volume of DMSO
for 10 mM

1 mg 1.7778 mL 0.3556 mL 0.1778 mL

5 mg 8.8889 mL 1.7778 mL 0.8889 mL

10 mg 17.7778 mL 3.5556 mL 1.7778 mL
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Storage:

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

For optimal stability, store under a nitrogen atmosphere.[6]

Protocol 2: Preparation of In Vivo Working Solution
This protocol details the preparation of a working solution for animal studies using a common

formulation. It is recommended to prepare this solution fresh on the day of use.[1]

Materials:

MI-773 stock solution in DMSO (e.g., 25 mg/mL)

PEG300

Tween-80

Saline (0.9% NaCl)

Sterile tubes

Procedure (for a final concentration of 2.5 mg/mL):

Add each solvent sequentially in the specified order.

For a 1 mL final volume, begin with 400 µL of PEG300.

Add 100 µL of a 25 mg/mL MI-773 DMSO stock solution and mix thoroughly.[1]

Add 50 µL of Tween-80 and mix until the solution is homogenous.[1]

Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly. The final solution

should be clear.[1]
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MI-773 functions by disrupting the interaction between MDM2 and p53.[5] In many cancers with

wild-type p53, MDM2 is overexpressed, leading to continuous ubiquitination and proteasomal

degradation of p53, thus disabling its tumor-suppressive functions.[2][3] MI-773 occupies the

p53-binding pocket on MDM2, which stabilizes p53 and allows it to accumulate in the nucleus.

[2] This leads to the transcriptional activation of p53 target genes, such as CDKN1A (p21) and

PUMA, resulting in cell cycle arrest and apoptosis.[4][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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